molecular formula C19H17F2N5O B7548935 (3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone

(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone

Cat. No. B7548935
M. Wt: 369.4 g/mol
InChI Key: RQLVSOGBTLAHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone, also known as DPPM, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in scientific research. DPPM is a piperazine derivative that has been shown to exhibit unique biochemical and physiological effects, making it an attractive target for further investigation.

Mechanism of Action

The exact mechanism of action of (3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone is not fully understood, but it is believed to involve the interaction of the molecule with specific proteins and enzymes. This compound has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and protein kinases, which play important roles in a variety of biological processes. Additionally, this compound has been shown to activate certain signaling pathways, such as the cAMP pathway, which can have downstream effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of unique biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. In vivo studies have also demonstrated that this compound can reduce tumor growth in animal models, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the key advantages of (3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone as a research tool is its specificity for certain proteins and enzymes. Because this compound interacts with specific targets, it can be used to investigate the function and regulation of these molecules in a highly targeted manner. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to the use of this compound in lab experiments. One limitation is the potential for off-target effects, as this compound may interact with other proteins and enzymes in addition to its intended targets. Additionally, the effects of this compound may be cell type-specific, meaning that the results of experiments may not be generalizable to all cell types.

Future Directions

There are a number of potential future directions for research involving (3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone. One area of interest is the use of this compound as a cancer treatment, either alone or in combination with other therapies. Additionally, this compound may have potential as a tool for investigating the role of specific proteins and enzymes in various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone can be synthesized through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 3,4-difluorobenzoyl chloride with 3-(3-pyridyl)-1H-pyrazole-5-carboxylic acid, followed by the addition of piperazine and subsequent purification. The resulting product is this compound, which can be obtained in high purity through further purification steps.

Scientific Research Applications

(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function and regulation of various biological pathways. This compound has been shown to interact with a number of different proteins and enzymes, making it a valuable tool for investigating the mechanisms of action of these molecules.

properties

IUPAC Name

(3,4-difluorophenyl)-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O/c20-15-4-3-13(10-16(15)21)19(27)26-8-6-25(7-9-26)18-11-17(23-24-18)14-2-1-5-22-12-14/h1-5,10-12H,6-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLVSOGBTLAHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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